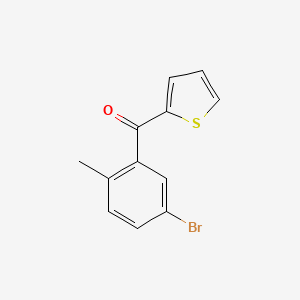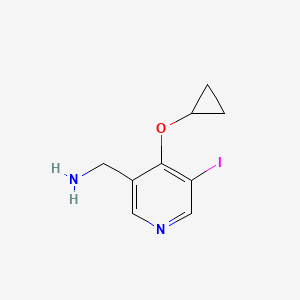
2-(naphthalen-1-yloxy)-N'-(phenylacetyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yloxy)-N’-(phenylacetyl)acetohydrazide is an organic compound that features a naphthalene ring, a phenylacetyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yloxy)-N’-(phenylacetyl)acetohydrazide typically involves the reaction of naphthalen-1-ol with phenylacetyl chloride to form the intermediate naphthalen-1-yloxy-phenylacetate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2-(naphthalen-1-yloxy)-N’-(phenylacetyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yloxy)-N’-(phenylacetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yloxy-phenylacetate oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(naphthalen-1-yloxy)-N’-(phenylacetyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yloxy)-N’-(phenylacetyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring and phenylacetyl group can facilitate binding to specific sites, while the acetohydrazide moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yloxy)-2-phenylacetic acid
- 3-(naphthalen-1-yl)-2-phenylacrylonitrile
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
2-(naphthalen-1-yloxy)-N’-(phenylacetyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N'-(2-naphthalen-1-yloxyacetyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C20H18N2O3/c23-19(13-15-7-2-1-3-8-15)21-22-20(24)14-25-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,21,23)(H,22,24) |
InChI Key |
PHPUEIGNTUDXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14806203.png)
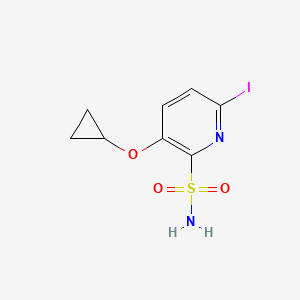

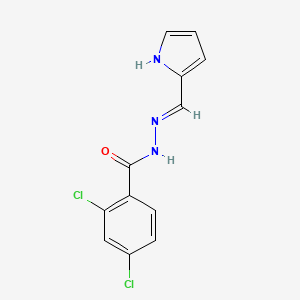
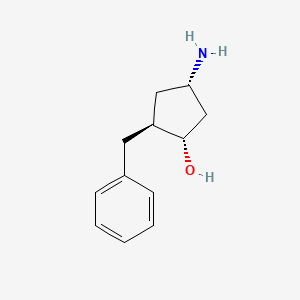


![5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B14806248.png)
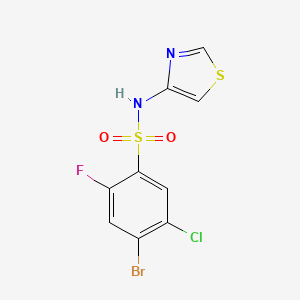
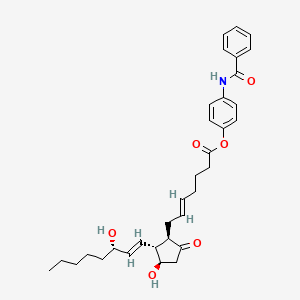
![2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14806279.png)
![Dispiro[2.1.2.2]nonan-4-one](/img/structure/B14806284.png)
